![molecular formula C9H13N4NaO4S2 B12307329 Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate](/img/structure/B12307329.png)
Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) hydraté est un composé organique complexe doté d’une structure unique qui inclut à la fois des groupes fonctionnels sulfonate et hydrazonoyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) hydraté implique généralement plusieurs étapes. Le processus commence par la préparation des composés intermédiaires, qui sont ensuite combinés dans des conditions de réaction spécifiques pour former le produit final. Les conditions de réaction incluent souvent des températures contrôlées, des niveaux de pH et l’utilisation de catalyseurs pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer une synthèse à grande échelle à l’aide d’équipements automatisés pour maintenir la cohérence et l’efficacité. Le processus comprendrait probablement des étapes telles que le mélange, le chauffage, le refroidissement et la purification, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) hydraté peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique une perte d’électrons et peut entraîner la formation de nouveaux groupes fonctionnels.
Réduction : Cette réaction implique un gain d’électrons et peut conduire à la conversion de groupes fonctionnels vers un état d’oxydation inférieur.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent facilité par des réactifs et des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions incluent des agents oxydants (p. ex., le peroxyde d’hydrogène), des agents réducteurs (p. ex., le borohydrure de sodium) et divers catalyseurs (p. ex., le palladium sur carbone). Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des acides sulfoniques, tandis que les réactions de réduction peuvent produire des amines ou d’autres formes réduites du composé d’origine.
Applications de la recherche scientifique
Le méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) hydraté présente une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composant du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) hydraté implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino)
- Méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) anhydre
Unicité
Le méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) hydraté est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa forme hydratée, ce qui peut influencer sa réactivité et ses interactions par rapport à des composés similaires.
Cet article détaillé fournit un aperçu du méthanesulfonate de sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phényl}amino) hydraté, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C9H13N4NaO4S2 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
sodium;[4-[(E)-(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate |
InChI |
InChI=1S/C9H12N4O3S2.Na.H2O/c10-9(17)13-12-5-7-1-3-8(4-2-7)11-6-18(14,15)16;;/h1-5,11H,6H2,(H3,10,13,17)(H,14,15,16);;1H2/q;+1;/p-1/b12-5+;; |
Clé InChI |
GKBNHZDWQUMRFH-ORQKEDRFSA-M |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=S)N)NCS(=O)(=O)[O-].O.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=S)N)NCS(=O)(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B12307249.png)
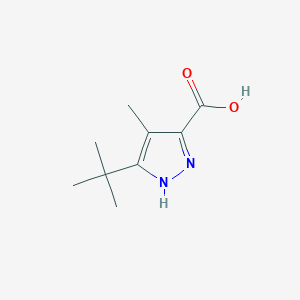
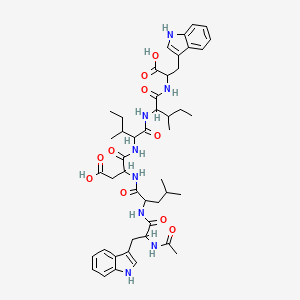
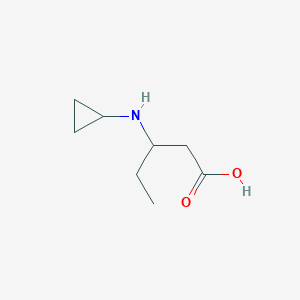
![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307301.png)
![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)
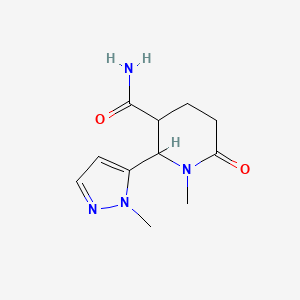


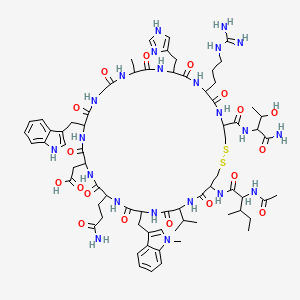
![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)
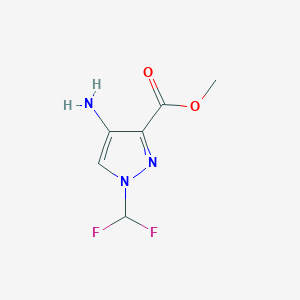
![Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-](/img/structure/B12307343.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12307344.png)
